AL-34662 is a potent and selective serotonin 5-HT2 receptor agonist, demonstrating high affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes with IC50 values in the low nanomolar range (3-14.5 nM). Developed as a peripherally selective tool compound, it does not readily cross the blood-brain barrier, making it valuable for investigating peripheral 5-HT2 receptor functions without inducing central nervous system effects. Its primary, well-documented application is as an ocular hypotensive agent, where it effectively reduces intraocular pressure (IOP) by acting on 5-HT2A receptors in human ciliary muscle and trabecular meshwork cells.
Substituting AL-34662, the specific (S)-enantiomer, with its racemate (AL-34497) or the (R)-enantiomer (AL-34707) leads to a quantifiable loss of potency and efficacy. Direct comparative studies demonstrate that both the racemate and the (R)-enantiomer are less effective in functional assays, such as mobilizing intracellular calcium and lowering intraocular pressure. This stereospecificity is critical for reproducibility, as using a racemic mixture or the incorrect enantiomer will not replicate the well-documented effects of AL-34662, leading to inconsistent data and potentially misleading conclusions. Furthermore, early tryptamine-based 5-HT2 agonists suffered from poor solution stability, a problem that the indazole structure of AL-34662 was specifically designed to overcome, ensuring more reliable and reproducible experimental outcomes.
AL-34662 is the (S)-enantiomer and is demonstrably more potent and efficacious than its racemate (AL-34497) and the corresponding (R)-enantiomer (AL-34707). In assays measuring the mobilization of intracellular calcium in human trabecular meshwork cells, AL-34662 was a full agonist, whereas its counterparts were less effective. This highlights the critical importance of procuring the specific, active stereoisomer for achieving maximal and reproducible biological response.
| Evidence Dimension | Functional Efficacy (Intraocular Pressure Reduction) |
| Target Compound Data | AL-34662 ((S)-enantiomer) is a potent and fully efficacious agonist. |
| Comparator Or Baseline | The racemate (AL-34497) and the (R)-enantiomer (AL-34707) are less potent and/or efficacious. |
| Quantified Difference | Not explicitly quantified in the abstract, but stated as a definitive finding across multiple assays. |
| Conditions | In vitro functional assays (e.g., Ca2+ mobilization) and in vivo intraocular pressure measurement in monkeys. |
Procuring the racemate or the wrong enantiomer will result in lower potency and failed replication of published results, wasting resources and time.
AL-34662 exhibits high affinity for all three cloned human 5-HT2 receptor subtypes, with a preference for 5-HT2C. Its IC50 values are 14.5 nM for 5-HT2A, 8.1 nM for 5-HT2B, and 3.0 nM for 5-HT2C. This well-characterized, multi-subtype affinity profile provides a clear basis for its use in studies where broad 5-HT2 agonism is desired, and allows for precise interpretation of results compared to less-characterized or more narrowly selective agonists.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | 5-HT2A: 14.5 nM; 5-HT2B: 8.1 nM; 5-HT2C: 3.0 nM |
| Comparator Or Baseline | General benchmark of high-affinity ligands (low nanomolar range). |
| Quantified Difference | Demonstrates a 2.7-fold higher affinity for 5-HT2B and a 4.8-fold higher affinity for 5-HT2C compared to 5-HT2A. |
| Conditions | Radioligand binding assays with cloned human 5-HT2A/B/C receptors. |
Provides a reliable, multi-target 5-HT2 tool compound with a known, quantified affinity profile, ensuring predictable activity across relevant receptor subtypes.
A key procurement advantage of AL-34662 is its indazole-based structure, which was specifically developed to improve upon the poor solution stability of earlier tryptamine-based 5-HT2 agonists like α-methyl-5-hydroxytryptamine. This enhanced stability is a critical processability and handling feature, as it ensures greater consistency in solution-based assays and reduces the risk of compound degradation over the course of an experiment, leading to more reliable and reproducible data.
| Evidence Dimension | Solution Stability |
| Target Compound Data | Significantly greater solution stability. |
| Comparator Or Baseline | Earlier tryptamine analogues (e.g., α-methyl-5-hydroxytryptamine) which displayed poor solution stability. |
| Quantified Difference | Stated as a key design improvement, though quantitative degradation rates are not provided in the source. |
| Conditions | Aqueous solution for experimental use. |
Reduces experimental variability caused by compound degradation, ensuring that the effective concentration remains consistent throughout the assay.
As a direct result of its demonstrated high potency and efficacy in lowering intraocular pressure (IOP) in primate models, AL-34662 is the right choice for studies investigating 5-HT2A-mediated IOP reduction mechanisms. Its peripheral selectivity ensures effects are localized to the eye, avoiding confounding CNS-related side effects.
Given its inability to cross the blood-brain barrier and its high affinity for 5-HT2A/B/C receptors, AL-34662 is an ideal tool for selectively activating peripheral serotonin 5-HT2 pathways to study their role in various physiological systems without central interference.
The superior solution stability of AL-34662 compared to older tryptamine agonists makes it a more reliable positive control and reference compound in cell-based functional assays, such as calcium mobilization or phosphoinositide turnover, where consistent agonist concentration is critical for reproducibility.